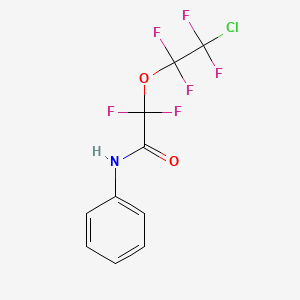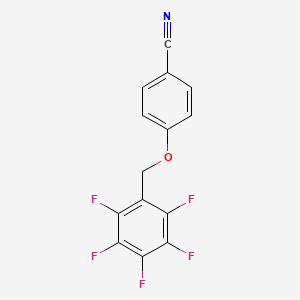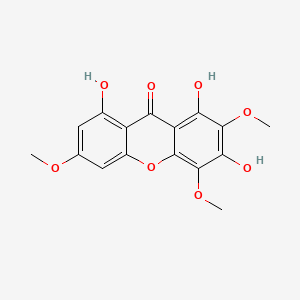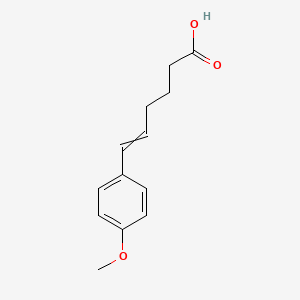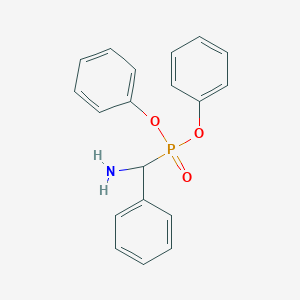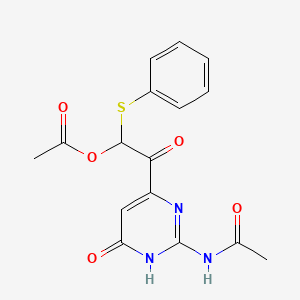
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetamido group, and a phenylthioethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the amino group on the pyrimidine ring.
Attachment of the Phenylthioethyl Group: This step involves the reaction of the pyrimidine derivative with a phenylthioethyl halide under basic conditions.
Acetylation: The final step is the acetylation of the compound to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenylthioethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases where enzyme inhibition is beneficial.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-ethyl) acetate: Similar structure but lacks the phenylthio group.
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylethyl) acetate: Similar structure but with a phenylethyl group instead of phenylthioethyl.
Uniqueness
The presence of the phenylthioethyl group in (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
86944-31-2 |
|---|---|
Formule moléculaire |
C16H15N3O5S |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2-oxo-1-phenylsulfanylethyl] acetate |
InChI |
InChI=1S/C16H15N3O5S/c1-9(20)17-16-18-12(8-13(22)19-16)14(23)15(24-10(2)21)25-11-6-4-3-5-7-11/h3-8,15H,1-2H3,(H2,17,18,19,20,22) |
Clé InChI |
VOHMOEQEKWZEIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)C(OC(=O)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


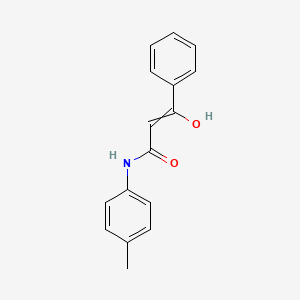
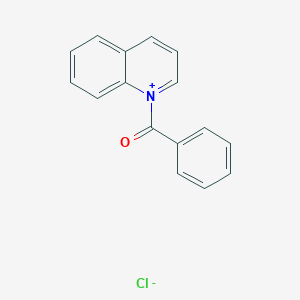

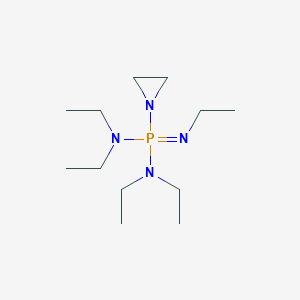
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)

